molecular formula C68H50N4 B1359186 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) CAS No. 209980-47-2

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)

Cat. No. B1359186
CAS RN: 209980-47-2
M. Wt: 923.1 g/mol
InChI Key: ZPFOEBMLJJUDQR-UHFFFAOYSA-N
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Description

This compound, also known as NPB or NPD, has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells for its outstanding hole transport capability . It is considered one of the best materials within its competition, and has become the most commonly used material in OLEDs’ application .


Molecular Structure Analysis

The molecular formula of this compound is C66H48N4, and its molecular weight is 897.14 . It is a large, complex molecule with multiple aromatic rings, including naphthalene and phenyl groups .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 243.0 to 247.0 °C . It is soluble in chloroform when heated, and slightly soluble in DMSO and ethyl acetate . Its maximum absorption wavelength (λmax) is 339 nm .

Scientific Research Applications

OLED Device Fabrication

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine and its derivatives have been utilized in the fabrication of electrophosphorescent devices, particularly for OLEDs (Organic Light-Emitting Diodes). These materials exhibit high thermal and morphological stability, making them suitable for use in OLEDs that require efficient and stable light-emitting materials. For instance, the use of these compounds as host materials in yellow phosphorescent OLEDs has resulted in devices with high current and power efficiency, as well as low efficiency roll-off, indicating their effectiveness in achieving high-quality OLED performance (Zhang et al., 2015).

Charge Mobility Studies

These compounds have also been studied in the context of charge mobility in amorphous organic materials. They are part of a group of materials used to predict charge (hole) mobility in these types of materials, which is crucial for applications in electronic devices. Detailed computational studies have been conducted to understand the parameters influencing mobility, such as monomer reorganization energy and material density. This research aids in the development of materials with tailored charge mobility properties for various electronic applications (Lee et al., 2011).

Electrochromic Applications

Derivatives of N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine have been explored for their use in electrochromic devices. These materials exhibit color changes under different electrical potentials and demonstrate high optical contrasts and fast switching times. Such characteristics are essential for applications in smart windows, displays, and other devices where control over light transmission and color is desired (Ouyang et al., 2011).

Memory Material Applications

In the field of memory materials, particularly for advanced microelectronic applications, certain derivatives of this compound have shown promising characteristics. They have been used in the synthesis of polyimides that exhibit high thermal stability, solubility, and fluorescence. These features are crucial for their potential use in memory materials, as they ensure durability and performance in microelectronic devices (Zhao et al., 2018).

Safety and Hazards

This compound may cause long-lasting harmful effects to aquatic life . It should be stored under inert gas and away from sources of ignition . Personal protective equipment should be worn when handling this compound .

Future Directions

Given its excellent hole transport capability, this compound is likely to continue to be used in OLEDs and other organic electronic devices . Its use could potentially be expanded to other applications where hole transport is important .

Biochemical Analysis

Biochemical Properties

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating electron transport and energy conversion processes. The compound’s interaction with enzymes such as oxidoreductases and transferases is particularly noteworthy. These interactions often involve the transfer of electrons or functional groups, which are essential for maintaining cellular redox balance and metabolic flux .

Cellular Effects

The effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) exerts its effects through various mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of the compound can also result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in energy production and redox balance. The compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These changes can lead to variations in metabolite levels and overall cellular energy status .

Transport and Distribution

The transport and distribution of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, with higher concentrations often found in regions with high metabolic activity .

Subcellular Localization

The subcellular localization of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, affecting its overall efficacy in biochemical reactions .

properties

IUPAC Name

4-N-naphthalen-1-yl-1-N-[4-[4-(N-[4-(N-naphthalen-1-ylanilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(61-43-47-63(48-44-61)71(57-27-9-3-10-28-57)67-33-17-21-53-19-13-15-31-65(53)67)59-39-35-51(36-40-59)52-37-41-60(42-38-52)70(56-25-7-2-8-26-56)62-45-49-64(50-46-62)72(58-29-11-4-12-30-58)68-34-18-22-54-20-14-16-32-66(54)68/h1-50H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFOEBMLJJUDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H50N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629148
Record name N~4~,N~4'~-Bis{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

923.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209980-47-2
Record name N~4~,N~4'~-Bis{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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